molecular formula C14H16N4O4S B7102017 Ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate

Ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B7102017
M. Wt: 336.37 g/mol
InChI Key: JZWUEXJOGSMPQG-UHFFFAOYSA-N
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Description

Ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate is a complex organic compound featuring an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process:

    Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through cyclo-condensation reactions involving 2-pyridyl ketones and alkyl glyoxylates or aldehydes.

    Introduction of the Sulfamoyl Group: This step often involves the reaction of the imidazo[1,5-a]pyridine intermediate with a sulfamoyl chloride derivative under basic conditions.

    Addition of the Cyanopropyl Group: The cyanopropyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The imidazo[1,5-a]pyridine core can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate has diverse applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine core can mimic natural substrates or inhibitors, thereby modulating biological pathways. The sulfamoyl group enhances binding affinity and specificity, while the cyanopropyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Uniqueness: Ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and advanced material applications.

Properties

IUPAC Name

ethyl 1-(1-cyanopropylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-3-10(9-15)17-23(20,21)13-11-7-5-6-8-18(11)12(16-13)14(19)22-4-2/h5-8,10,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWUEXJOGSMPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NS(=O)(=O)C1=C2C=CC=CN2C(=N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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